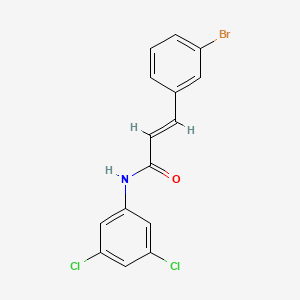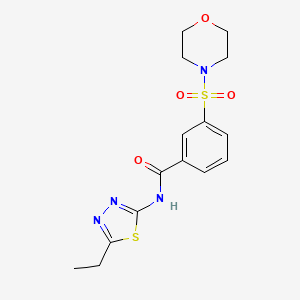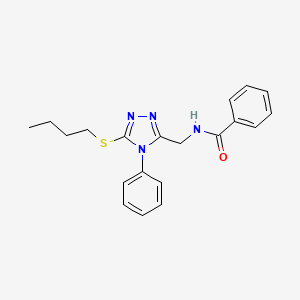
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide, also known as 3-BPA-3,5-DCP, is a unique and versatile compound that has a variety of applications in the scientific research field. It has been used for a wide range of purposes, including synthesis, drug discovery, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antipathogenic Activity : A study by Limban et al. (2011) explored acylthioureas, structurally similar to 3-(3-bromophenyl)-N-(3,5-dichlorophenyl)acrylamide, for their potential in combating pathogenic bacterial cells. The study highlighted the significance of halogen atoms on the N-phenyl substituent of the thiourea moiety, showing potential for developing novel anti-microbial agents with antibiofilm properties.
Solubility and Polymerization : A study conducted by Yao et al. (2010) focused on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a similar structure, in methanol–ethanol solutions. This research is vital for understanding the solid–liquid equilibrium of such compounds, which is crucial for industrial product and process design, particularly in polymerization reactions.
Corrosion Inhibition : Research by Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives for their efficacy as corrosion inhibitors on copper in nitric acid solutions. The study demonstrated that these compounds are effective corrosion inhibitors, suggesting potential applications in industrial settings where corrosion resistance is essential.
Vibrational Spectroscopy and Molecular Property Studies : The study of novel benzofuran-based acrylamide monomers, related to this compound, by Barım and Akman (2021) involved vibrational spectroscopy, molecular property, UV-VIS, and HOMO-LUMO energy analysis. The study provides insights into the molecular structure and reactivity of such compounds, useful in various applications from medicine to industry.
Polymer Synthesis and Characterization : In a study by Soykan et al. (2008), N-(4-bromophenyl)-2-methacrylamide, structurally related to the chemical , was synthesized and characterized. The research explored the synthesis, characterization, monomer reactivity ratios, and thermal properties of novel copolymers, indicating their potential in the field of polymer science and industry.
Propiedades
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-10(6-11)4-5-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPLOQMBNNZBT-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2404098.png)

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)
![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)




